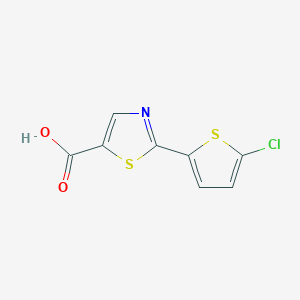

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S2/c9-6-2-1-4(13-6)7-10-3-5(14-7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWISMXPOCOVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 5-Chlorothiophene-2-carboxylic Acid with Thiazole Derivatives

This route involves the condensation of 5-chlorothiophene-2-carboxylic acid with appropriate thiazole precursors under dehydrating conditions, often facilitated by coupling agents such as DCC (Dicyclohexylcarbodiimide) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The process typically proceeds via an amide or ester intermediate, followed by cyclization to form the thiazole ring.

- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

- Catalyst: Triethylamine or pyridine

- Temperature: Room temperature to reflux (~25–80°C)

- Duration: 12–24 hours

- High yields (~70–85%)

- Suitable for scale-up

- Good functional group tolerance

Cyclization of 2-Amino-4-chlorothiophenecarboxylic Acid Derivatives

This approach involves synthesizing a thiazole ring via cyclization of amino-thiophene derivatives with carbon disulfide or related sulfur sources. The process is based on the Hantzsch thiazole synthesis, which is well-established for heterocycle formation.

- Reagents: 2-Amino-4-chlorothiophenecarboxylic acid or its derivatives, carbon disulfide

- Catalyst: Basic conditions using sodium hydroxide or potassium carbonate

- Solvent: Ethanol or acetic acid

- Temperature: 60–100°C

- Duration: 6–12 hours

- Control of sulfurization step

- Purification via recrystallization

One-Pot Synthesis via Chlorination and Cyclization (Recent Industrial Method)

According to recent patents, a one-pot synthesis has been developed for 5-chlorothiophene-2-carboxylic acid, which can be adapted for the target compound. The process involves:

- Starting from 2-thiophenecarboxaldehyde

- Chlorination using chlorine gas or N-chlorosuccinimide (NCS)

- Controlled addition of sodium hydroxide solution

- Cyclization and oxidation steps within a single vessel

| Step | Reagent | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Chlorination | Cl₂ or NCS | Acetone or ethanol | 0–30°C | 1–3 hours | Molar ratio of chlorinating agent to substrate: 1.05:1 |

| Cyclization | NaOH | Water | -10 to 30°C | 1–20 hours | pH maintained at 1–6 |

| Workup | HCl, solvents | - | - | - | Recrystallization from ethyl acetate or toluene |

- Simplified process

- Reduced raw material costs

- Suitable for large-scale production

Reaction Pathway and Intermediates

The synthesis generally proceeds through the formation of an intermediate 5-chloro-2-thiophenecarboxaldehyde , which then undergoes cyclization with sulfur sources or amines to form the thiazole ring, followed by oxidation to introduce the carboxylic acid functionality.

| Intermediate | Description | Role in Synthesis |

|---|---|---|

| 5-Chloro-2-thiophenecarboxaldehyde | Formed via chlorination of thiophene derivatives | Precursor for heterocycle formation |

| 2-Amino-4-chlorothiophenecarboxylic acid | Amino derivative used in cyclization | Building block for thiazole ring |

| Cyclized thiazole derivatives | Result from condensation reactions | Core heterocyclic structure |

Data Tables Summarizing Preparation Parameters

| Preparation Method | Key Reagents | Solvent | Temperature Range | Reaction Time | Yield | Remarks |

|---|---|---|---|---|---|---|

| Heterocyclic condensation | 5-Chlorothiophene-2-carboxylic acid + thiazole precursors | DMF, DCM | Room temp to reflux | 12–24 hrs | 70–85% | Suitable for lab scale |

| Cyclization with CS₂ | 2-Amino-4-chlorothiophenecarboxylic acid | Ethanol, acetic acid | 60–100°C | 6–12 hrs | 65–75% | Requires sulfur source |

| One-pot chlorination | 2-Thiophenecarboxaldehyde + Cl₂ | Acetone, ethanol | 0–30°C | 1–3 hrs | 60–80% | Industrial scale |

Research Findings and Optimization Strategies

Recent studies emphasize the importance of controlling reaction temperature and molar ratios to optimize yield and purity. For example, the one-pot chlorination and cyclization method benefits from:

- Precise chlorine dosing to prevent over-chlorination

- Maintaining reaction temperatures below 30°C to minimize side reactions

- Using recrystallization solvents like ethyl acetate for high purity

Furthermore, process intensification techniques such as continuous flow reactors have demonstrated increased efficiency and reproducibility, reducing reaction times and waste generation.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are possible, especially at the chlor

Biological Activity

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid (CAS No. 1152614-58-8) is a heterocyclic compound with significant biological activity. Its structure includes a thiazole ring and a chlorothiophen moiety, which contribute to its pharmacological potential. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H4ClNO2S2 |

| Molecular Weight | 245.71 g/mol |

| IUPAC Name | 2-(5-chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid |

| PubChem CID | 43156474 |

| Appearance | Powder |

Antioxidant Activity

Research has indicated that compounds similar to 2-(5-chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid exhibit notable antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate radical scavenging activity. In studies, derivatives of thiazole compounds have shown high DPPH radical scavenging ability, suggesting that this compound may also possess similar activities .

Anticancer Potential

There is emerging evidence suggesting that thiazole derivatives can act as potential anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation. While direct studies on this specific compound are scarce, its structural characteristics align with those of known anticancer agents .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various thiazole derivatives, including those similar to 2-(5-chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid. The synthesized compounds were evaluated for their biological activities using in vitro assays. Results indicated promising antioxidant and antimicrobial activities, highlighting the potential of thiazole derivatives in drug development .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of thiazoles has shown that modifications to the thiophene and thiazole rings can significantly influence biological activity. For example, introducing different substituents on the thiophene ring improved antioxidant capacity and selective toxicity towards cancer cells . This suggests that optimizing the structure of 2-(5-chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid could enhance its therapeutic efficacy.

Comparison with Similar Compounds

Key Physical-Chemical Attributes

- Solubility: Limited data are available, but the carboxylic acid group suggests moderate solubility in polar solvents.

- Hazard Profile : Classified with warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Comparison with Structurally Similar Thiazole-5-Carboxylic Acid Derivatives

Thiazole-5-carboxylic acid derivatives are pharmacologically significant due to their enzyme inhibitory and bioactive properties. Below is a systematic comparison of the target compound with its analogs, focusing on structural variations, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Thiazole-5-Carboxylic Acid Derivatives

Structural and Electronic Differences

- Chlorothiophene vs.

- Amino vs. Direct Linkages: Derivatives with benzylamino spacers (e.g., ) exhibit flexible connectivity between aromatic and thiazole rings, unlike the direct thiophene-thiazole linkage in the target compound. This spacer may influence conformational stability and binding kinetics in enzyme inhibition .

Physicochemical Properties and Solubility

Molecular Weight and Lipophilicity :

The target compound’s lower molecular weight (245.71 vs. ~300 for most analogs) suggests better bioavailability. However, its chlorothiophene group increases hydrophobicity compared to pyrazine or sulfonamide-containing derivatives .Acid Dissociation (pKa) : The carboxylic acid group (pKa ~2–3) ensures ionization at physiological pH, enhancing solubility. Derivatives with electron-withdrawing groups (e.g., -CN in febuxostat) may lower pKa further, improving aqueous solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 5-chlorothiophene-2-carboxylic acid derivatives with thiazole intermediates. For example, Suzuki-Miyaura cross-coupling or Hantzsch thiazole synthesis can be employed to introduce the chlorothiophene moiety. Reaction optimization should focus on temperature control (e.g., 60–80°C for Hantzsch reactions) and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Purity can be monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the purity and structural identity of this compound be verified?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Compare retention times with standards and ensure ≥95% purity .

- FTIR : Confirm characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid group, C-S vibrations at ~650 cm⁻¹) .

- NMR : Assign peaks for the thiophene (δ 6.8–7.2 ppm for aromatic protons) and thiazole (δ 8.1–8.5 ppm for C5-H) moieties .

Q. What are the key physicochemical properties relevant to handling and storage?

- Methodological Answer : The compound is a solid with a molecular weight of 244.69 g/mol (calculated). Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent degradation. Solubility in DMSO (~10 mg/mL) makes it suitable for biological assays. Stability studies (TGA/DSC) should assess decomposition temperatures .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereoelectronic structure?

- Methodological Answer : Grow crystals via slow evaporation in DMSO/water (1:1). Use SHELXT for space-group determination and SHELXL for refinement, focusing on anisotropic displacement parameters for the chlorothiophene and thiazole rings. Mercury CSD 2.0 can visualize packing patterns and hydrogen-bonding networks .

Q. What strategies address contradictions in biological activity data (e.g., enzyme inhibition vs. cellular assays)?

- Methodological Answer : Cross-validate using:

- In vitro enzymatic assays : Measure IC₅₀ against xanthine oxidase (cf. Febuxostat analogs ).

- Cell-based assays : Use HEK293 or HepG2 cells to assess cytotoxicity (MTT assay) and target engagement (e.g., ROS detection).

- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with enzyme active sites, resolving discrepancies between computational and experimental data .

Q. How can computational methods predict metabolic stability and off-target effects?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to map electrostatic potentials and HOMO/LUMO orbitals. Use ADMET predictors (e.g., SwissADME) to estimate metabolic pathways (e.g., CYP450 interactions) and blood-brain barrier permeability. Validate with LC-MS/MS metabolite profiling .

Q. What crystallographic challenges arise from twinning or disorder in this compound’s structure?

- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine scale factors. For disorder in the chlorothiophene ring, apply PART/SUMP restraints and analyze residual density maps. High-resolution data (≤1.0 Å) from synchrotron sources improve model accuracy .

Q. How does the electronic nature of the 5-chlorothiophene substituent influence reactivity in derivatization?

- Methodological Answer : The electron-withdrawing chlorine atom activates the thiophene ring for electrophilic substitution (e.g., nitration at C3). Use Hammett constants (σₚ ≈ 0.23) to predict directing effects. Compare with non-chlorinated analogs (e.g., 5-methylthiophene derivatives ) to isolate electronic contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.